1,2-Chrysenediol
Overview
Description
1,2-Chrysenediol: is a polycyclic aromatic hydrocarbon derivative with the molecular formula C18H12O2 . It is a dihydroxy derivative of chrysene, a compound known for its presence in coal tar and as a product of incomplete combustion of organic matter. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Chrysenediol can be synthesized through several methods. One common approach involves the hydroxylation of chrysene using oxidizing agents. For instance, the use of osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) can effectively introduce hydroxyl groups at the 1 and 2 positions of chrysene. Another method involves the use of microbial oxidation, where specific strains of bacteria or fungi are employed to hydroxylate chrysene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical oxidation processes. These processes are optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure efficient conversion of chrysene to this compound. The choice of oxidizing agents and reaction conditions can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 1,2-Chrysenediol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation: Products include chrysenequinone and other polycyclic aromatic quinones.
Reduction: Products include chrysene alcohols and hydrocarbons.
Substitution: Products vary depending on the substituent introduced, such as bromochrysene or sulfonated chrysene derivatives.
Scientific Research Applications
1,2-Chrysenediol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polycyclic aromatic compounds.
Biology: Studies have explored its role in enzymatic reactions and its potential as a biomarker for exposure to polycyclic aromatic hydrocarbons.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Chrysenediol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,2-Dihydroxybenzene (Catechol): Similar in structure but with a simpler aromatic ring.
1,2-Dihydroxynaphthalene: Another polycyclic aromatic diol with a different ring system.
1,2-Dihydroxyanthracene: Similar polycyclic structure with hydroxyl groups at different positions.
Uniqueness: 1,2-Chrysenediol is unique due to its specific polycyclic aromatic structure and the position of its hydroxyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other dihydroxy polycyclic aromatic compounds .
Properties
IUPAC Name |
chrysene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-10,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHBHRWGGYLFLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276217 | |
Record name | 1,2-Chrysenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138142-87-7 | |
Record name | 1,2-Chrysenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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